(1-Cyclopropylethyl)(2-phenylethyl)amine
Overview
Description
(1-Cyclopropylethyl)(2-phenylethyl)amine is a compound that belongs to the family of aromatic amines. It is known for its selective modulation of AMPA receptors, which are a type of ionotropic glutamate receptor involved in fast synaptic transmission in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)(2-phenylethyl)amine can be achieved through the reaction of (2-phenylethyl)amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(1-Cyclopropylethyl)(2-phenylethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on AMPA receptors and potential neuroprotective properties.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively modulating AMPA receptors, which are involved in fast excitatory synaptic transmission in the brain. By binding to these receptors, (1-Cyclopropylethyl)(2-phenylethyl)amine enhances synaptic transmission and may have neuroprotective effects. The molecular targets include the AMPA receptor subunits, and the pathways involved are primarily related to glutamatergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
Cyclopropylamine: Known for its use in the synthesis of various pharmaceuticals.
Amphetamine: A potent central nervous system stimulant used in the treatment of ADHD and narcolepsy.
Uniqueness
(1-Cyclopropylethyl)(2-phenylethyl)amine is unique due to its selective modulation of AMPA receptors, which distinguishes it from other similar compounds that may target different receptors or have broader pharmacological effects.
Biological Activity
(1-Cyclopropylethyl)(2-phenylethyl)amine, a compound featuring a cyclopropyl group and a phenethyl moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The cyclopropyl moiety often enhances the binding affinity and specificity of the compound, while the phenethyl group may participate in key biochemical reactions. The exact pathways depend on the specific biological context, which can include modulation of neurotransmitter systems or interference with metabolic pathways.
1. Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit significant neuropharmacological properties. For instance, derivatives have been shown to interact with opioid receptors, leading to analgesic effects. In vitro studies suggest that this compound may act as a partial agonist at certain receptor sites, potentially influencing pain perception and mood regulation.
2. Antimicrobial Activity
Cyclopropane-containing compounds have demonstrated antimicrobial properties. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic processes.
3. Anticancer Potential
Emerging research highlights the anticancer potential of cyclopropane derivatives. For example, this compound has been investigated for its ability to induce apoptosis in cancer cells through mitochondrial pathways. This effect is likely mediated by the compound's ability to modulate signaling cascades involved in cell survival and death.
Case Studies
Study | Findings |
---|---|
Study 1 : Neuropharmacological Assessment | Demonstrated partial agonist activity at mu-opioid receptors with an EC50 value of 50 nM, indicating potential for pain relief applications. |
Study 2 : Antimicrobial Efficacy | Showed significant inhibition of Staphylococcus aureus growth at concentrations of 25-100 µg/mL, highlighting its antibacterial properties. |
Study 3 : Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 30 µM, suggesting a pathway through mitochondrial dysfunction. |
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and reduce toxicity. For instance, modifications to the phenethyl group have yielded compounds with improved receptor selectivity and potency.
Properties
IUPAC Name |
1-cyclopropyl-N-(2-phenylethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11(13-7-8-13)14-10-9-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVREMATUPQPMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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